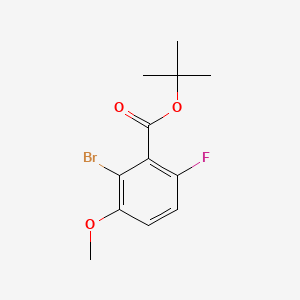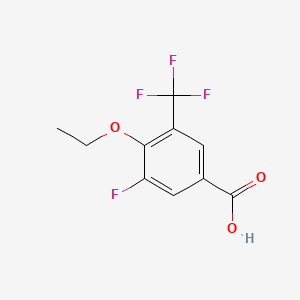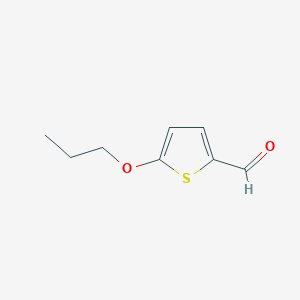
5-Propoxy-2-thiophenecarboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Propoxy-2-thiophenecarboxaldehyde: is an organic compound with the molecular formula C8H10O2S and a molecular weight of 170.23 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a propoxy group at the 5-position and a formyl group at the 2-position of the thiophene ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the Vilsmeier-Haack reaction , which involves the formylation of thiophene derivatives using a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) . The propoxy group can be introduced via nucleophilic substitution reactions using appropriate alkyl halides .
Industrial Production Methods: Industrial production of 5-Propoxy-2-thiophenecarboxaldehyde may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of continuous flow reactors and automated synthesis equipment .
Análisis De Reacciones Químicas
Types of Reactions: 5-Propoxy-2-thiophenecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) .
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) .
Substitution: The propoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4), methanol or ethanol as solvents.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products:
Oxidation: 5-Propoxy-2-thiophenecarboxylic acid.
Reduction: 5-Propoxy-2-thiophenemethanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 5-Propoxy-2-thiophenecarboxaldehyde is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds and pharmaceutical intermediates .
Biology and Medicine: In biological research, this compound is used to study the interactions of thiophene derivatives with biological targets. .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials . Its derivatives are employed in the manufacture of conductive polymers and organic semiconductors .
Mecanismo De Acción
The mechanism of action of 5-Propoxy-2-thiophenecarboxaldehyde involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity . The thiophene ring can participate in π-π interactions with aromatic residues in biological molecules, affecting their function .
Comparación Con Compuestos Similares
- 5-Methoxy-2-thiophenecarboxaldehyde
- 5-Ethoxy-2-thiophenecarboxaldehyde
- 5-Butoxy-2-thiophenecarboxaldehyde
Comparison: 5-Propoxy-2-thiophenecarboxaldehyde is unique due to its specific propoxy group, which imparts distinct chemical and physical properties. Compared to its methoxy, ethoxy, and butoxy analogs, the propoxy derivative may exhibit different solubility , reactivity , and biological activity .
Propiedades
Fórmula molecular |
C8H10O2S |
|---|---|
Peso molecular |
170.23 g/mol |
Nombre IUPAC |
5-propoxythiophene-2-carbaldehyde |
InChI |
InChI=1S/C8H10O2S/c1-2-5-10-8-4-3-7(6-9)11-8/h3-4,6H,2,5H2,1H3 |
Clave InChI |
JLUPXYVIBDVBRP-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC=C(S1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


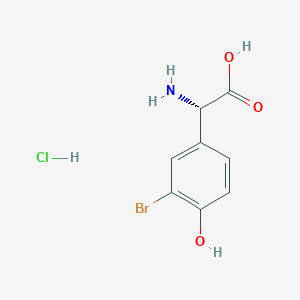

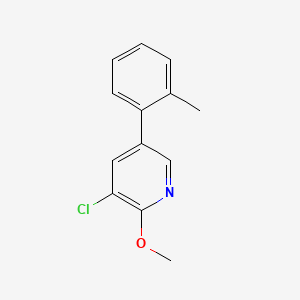
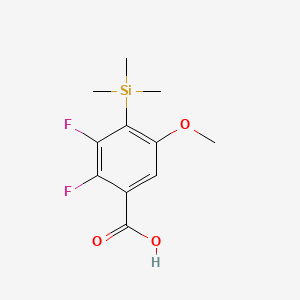
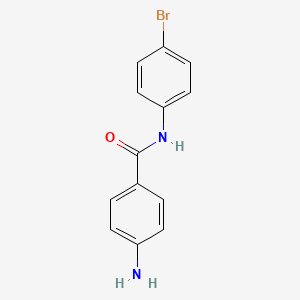
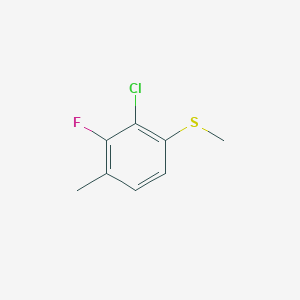

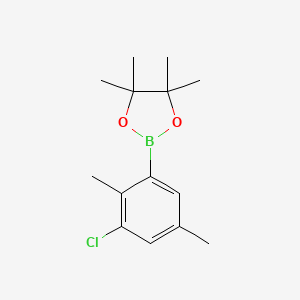
![3-(Bicyclo[2.2.2]octan-1-yl)propiolic acid](/img/structure/B14023833.png)


